4-Chloro-o-xylene

Descripción

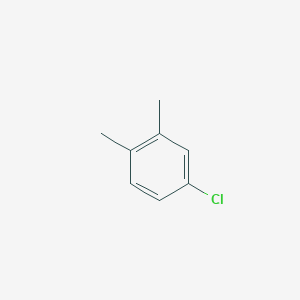

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQLMBJUMVLFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210470 | |

| Record name | 4-Chloro-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Chloro-o-xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.84 [mmHg] | |

| Record name | 4-Chloro-o-xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

615-60-1 | |

| Record name | 4-Chloro-1,2-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-o-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-O-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO24WAW04Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-o-xylene: CAS Number, Chemical Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-o-xylene, with the CAS number 615-60-1 , is an aromatic organic compound that serves as a significant intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agricultural products. Its chemical structure, featuring a xylene backbone with a chlorine substituent, imparts specific reactivity and physical properties that are crucial for its application in diverse chemical processes. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization and synthesis, and a summary of its key safety considerations.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers. These properties are essential for designing and executing experiments, as well as for understanding the behavior of the compound in various chemical environments.

Table 1: General Chemical Information

| Identifier | Value |

| CAS Number | 615-60-1[1] |

| IUPAC Name | 4-chloro-1,2-dimethylbenzene |

| Synonyms | 3,4-Dimethylchlorobenzene |

| Molecular Formula | C₈H₉Cl[1] |

| Molecular Weight | 140.61 g/mol [1] |

| Canonical SMILES | CC1=CC=C(C=C1C)Cl |

| InChI Key | HNQLMBJUMVLFCF-UHFFFAOYSA-N[2] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 192 °C |

| Melting Point | Not available |

| Density | 1.07 g/mL at 25 °C |

| Flash Point | 66 °C |

| Refractive Index | n20/D 1.528 |

| Solubility | Insoluble in water, soluble in organic solvents |

| Vapor Pressure | Not available |

| logP | 3.8[1] |

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible study of chemical compounds. This section provides protocols for the determination of key physical properties and a common synthetic route for this compound.

Determination of Boiling Point (Adapted from ASTM D1078)

This protocol outlines the distillation method for determining the boiling point of this compound.

Apparatus:

-

Distillation flask (200 mL)

-

Condenser

-

Adapter

-

Graduated receiving cylinder (100 mL)

-

Calibrated thermometer

-

Heating mantle

Procedure:

-

Measure 100 mL of the this compound sample into the distillation flask.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring all joints are secure. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

-

Begin heating the flask with the heating mantle. Adjust the heating rate so that the first drop of distillate is collected within 5-10 minutes.

-

Record the temperature at which the first drop of distillate falls into the receiving cylinder as the initial boiling point.

-

Continue the distillation at a rate of 4-5 mL per minute.

-

Record the temperature when the last of the liquid in the bottom of the flask has vaporized as the dry point.

-

The boiling point is typically reported as the range between the initial boiling point and the dry point. For a pure compound, this range should be narrow.

Determination of Density (Adapted from ASTM D891 - Pycnometer Method)

This protocol describes the use of a pycnometer for the precise determination of the density of this compound.[3][4][5][6][7]

Apparatus:

-

Pycnometer (a flask with a precise volume)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it on the analytical balance. Record this mass as 'm1'.

-

Fill the pycnometer with freshly boiled and cooled distilled water. Place it in the constant temperature water bath at 25 °C until it reaches thermal equilibrium.

-

Adjust the water level to the pycnometer's calibration mark, ensuring no air bubbles are present.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it. Record this mass as 'm2'.

-

Empty and dry the pycnometer. Fill it with the this compound sample.

-

Place the filled pycnometer in the constant temperature water bath at 25 °C until it reaches thermal equilibrium.

-

Adjust the sample level to the calibration mark.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it. Record this mass as 'm3'.

-

Calculate the density using the formula: Density = (m3 - m1) / ((m2 - m1) / density of water at 25 °C)

Synthesis of this compound via Chlorination of o-Xylene

This protocol describes a general laboratory-scale synthesis of this compound. The reaction produces a mixture of isomers, with conditions optimized to favor the 4-chloro product.[8][9]

Materials:

-

o-Xylene

-

Chlorine gas (Cl₂)

-

Lewis acid catalyst (e.g., Ferric chloride, FeCl₃, or Antimony pentachloride, SbCl₅)[9]

-

Co-catalyst (optional, for improved selectivity, e.g., a thianthrene compound)[9]

-

Anhydrous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Reaction flask (three-necked)

-

Stirrer

-

Gas inlet tube

-

Condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up the reaction flask with a stirrer, a gas inlet tube, and a condenser. The outlet of the condenser should be connected to a gas trap to neutralize excess chlorine.

-

Charge the flask with o-xylene and the Lewis acid catalyst (and co-catalyst if used).

-

Cool the reaction mixture to the desired temperature (e.g., 0-10 °C) using an ice bath.

-

Slowly bubble chlorine gas through the stirred reaction mixture. The reaction is exothermic, so maintain the temperature with the ice bath.

-

Monitor the progress of the reaction by gas chromatography (GC) to determine the ratio of chlorinated products.

-

Once the desired conversion is achieved, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and wash with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

The product is a mixture of isomers, primarily 3-chloro-o-xylene and this compound. Isolate the this compound from the mixture by fractional distillation under reduced pressure.[10]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of components in a mixture, making it ideal for analyzing the products of the o-xylene chlorination reaction.[11][12][13][14][15]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for aromatic hydrocarbons (e.g., HP-5MS, DB-5).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Split (e.g., 50:1).

Typical MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

Sample Preparation:

-

Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

Data Analysis:

-

Identify the peaks corresponding to o-xylene, 3-chloro-o-xylene, and this compound based on their retention times and mass spectra. The molecular ion for monochlorinated xylenes will be at m/z 140 and 142 (due to chlorine isotopes). Fragmentation patterns will also be characteristic.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

GC-MS Analysis Workflow

Caption: Logical workflow for the GC-MS analysis of this compound.

Chemical Reactivity

This compound undergoes typical reactions of an aryl halide. The chlorine atom is generally unreactive towards nucleophilic substitution under standard conditions due to the strength of the C-Cl bond and the electron-donating nature of the methyl groups.[16] However, under harsh conditions or with specific catalysts, nucleophilic aromatic substitution can occur. The aromatic ring can undergo further electrophilic substitution, with the positions of substitution directed by the existing methyl and chloro groups.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: Causes skin and serious eye irritation.[1] May cause respiratory irritation. Combustible liquid.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area or under a fume hood.

-

Handling: Keep away from heat, sparks, and open flames. Avoid breathing vapors or mist.

-

First Aid: In case of contact with skin, wash immediately with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air. Seek medical attention if irritation persists.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

This technical guide provides a foundational understanding of this compound for research and development purposes. For more specific applications, further investigation into its properties and reactivity under specific conditions is recommended. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound | C8H9Cl | CID 32886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H9Cl) [pubchemlite.lcsb.uni.lu]

- 3. kelid1.ir [kelid1.ir]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]

- 6. store.astm.org [store.astm.org]

- 7. intertekinform.com [intertekinform.com]

- 8. US6930216B2 - Method for the nuclear chlorination of ortho-xylene - Google Patents [patents.google.com]

- 9. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]

- 10. US3850998A - Separation of monochloro-o-xylenes - Google Patents [patents.google.com]

- 11. agilent.com [agilent.com]

- 12. memphis.edu [memphis.edu]

- 13. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 14. mdpi.com [mdpi.com]

- 15. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 16. This compound|Aromatic Intermediate|RUO [benchchem.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-1,2-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Chloro-1,2-dimethylbenzene, a key intermediate in the production of various pharmaceuticals and agrochemicals. This document details the core methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for the synthesis of this compound.

Introduction

4-Chloro-1,2-dimethylbenzene, also known as 4-chloro-o-xylene, is an aromatic organic compound with the chemical formula C₈H₉Cl. Its structure, featuring a chlorinated and dimethylated benzene ring, makes it a versatile building block in organic synthesis. The primary routes for its synthesis involve the direct electrophilic chlorination of o-xylene and a multi-step process culminating in a Sandmeyer reaction from 3,4-dimethylaniline. The choice of pathway often depends on the desired purity, yield, and the isomeric separation challenges.

Core Synthesis Pathways

There are two principal strategies for the synthesis of 4-Chloro-1,2-dimethylbenzene:

-

Direct Chlorination of o-Xylene: This method involves the direct reaction of o-xylene with a chlorinating agent, typically in the presence of a Lewis acid catalyst. While being a more direct route, it often leads to a mixture of isomers, primarily the desired 4-chloro-1,2-dimethylbenzene and the undesired 3-chloro-1,2-dimethylbenzene.[1][2] The selectivity towards the 4-chloro isomer can be influenced by the choice of catalyst, co-catalyst, and reaction conditions.[1][2]

-

Sandmeyer Reaction of 3,4-Dimethylaniline: This pathway offers a more regioselective approach. It begins with the synthesis of 3,4-dimethylaniline, which is then diazotized and subsequently converted to 4-Chloro-1,2-dimethylbenzene via a Sandmeyer reaction using a copper(I) chloride catalyst. This method avoids the formation of the 3-chloro isomer, leading to a purer product.

Data Presentation: Comparison of Synthesis Pathways

The following tables summarize quantitative data from various reported methods for the synthesis of 4-Chloro-1,2-dimethylbenzene, allowing for a clear comparison of the different approaches.

Table 1: Direct Chlorination of o-Xylene

| Catalyst | Co-catalyst | Chlorinating Agent | Temperature (°C) | Reaction Time (h) | 4-Chloro- to 3-Chloro- Isomer Ratio | Reference |

| FeCl₃ | None | Chlorine | Not Specified | Not Specified | < 1.5:1 | [2] |

| FeCl₃ | Substituted Thianthrene | Chlorine | 25 | 2.5 | 3.81:1 | [2] |

| FeCl₃ | Chlorine-substituted 2,8-dimethylphenoxathiin | Chlorine | -5 | 2.5 | 3.06:1 | [1] |

| SbCl₃ | N-chlorocarbonylphenothiazine | Not Specified | Not Specified | Not Specified | 2.3:1 | [1] |

| KL-zeolite | None | Not Specified | Not Specified | Not Specified | 3.87:1 | [1] |

| KY molecular sieve | None | Chlorine | 80 | Not Specified | > 1.6:1 |

Table 2: Sandmeyer Reaction Pathway

| Precursor | Reaction Step | Key Reagents | Yield (%) | Purity (%) | Reference |

| 3-Chloromethyl-4-methylnitrobenzene | Reduction to 3,4-dimethylaniline | H₂, Palladium Complex Catalyst | 95 | 96 | |

| 3,4-Dimethylaniline | Diazotization & Sandmeyer Reaction | NaNO₂, HCl, CuCl | Estimated 60-80 | High (isomerically pure) | Representative Protocol |

Experimental Protocols

Direct Chlorination of o-Xylene with FeCl₃ and Co-catalyst

This protocol is based on a procedure described in US Patent 6,930,216 B2.[1]

Materials:

-

o-Xylene (2 mol)

-

Ferric chloride (FeCl₃) (0.2 g)

-

Chlorine-substituted 2,8-dimethylphenoxathiin (co-catalyst) (0.2 g)

-

Chlorine gas (2.25 mol)

Procedure:

-

In a glass flask equipped with a stirrer and a gas introduction tube, charge the o-xylene, ferric chloride, and the co-catalyst.

-

Cool the mixture to -5 °C.

-

Introduce chlorine gas into the mixture over the course of 2.5 hours with continuous stirring, maintaining the temperature at -5 °C.

-

Upon completion of the reaction, the mixture can be worked up by direct distillation.

Expected Outcome:

Gas-chromatographic analysis of the reaction mixture is expected to show approximately 6.9% unreacted o-xylene, 65.6% 4-chloro-1,2-dimethylbenzene, 21.4% 3-chloro-1,2-dimethylbenzene, and 5.5% dichlorinated o-xylene. The ratio of the 4-chloro-isomer to the 3-chloro-isomer is approximately 3.06:1.[1]

Synthesis of 4-Chloro-1,2-dimethylbenzene via Sandmeyer Reaction

This multi-step synthesis involves the preparation of the 3,4-dimethylaniline precursor followed by its conversion to the final product.

Step 2a: Synthesis of 3,4-Dimethylaniline from 3-Chloromethyl-4-methylnitrobenzene

This protocol is based on a procedure described in patent CN102952021B.

Materials:

-

3-Chloromethyl-4-methylnitrobenzene

-

Water-soluble ethylenediamine salicylaldehyde palladium complex catalyst

-

Hydrogen gas

-

Aqueous sodium hydroxide solution

Procedure:

-

Synthesize the water-soluble palladium complex catalyst as described in the patent literature.

-

In a suitable reactor, carry out the catalytic hydrogenation of 3-chloromethyl-4-methylnitrobenzene under alkaline two-phase conditions.

-

The reaction involves simultaneous dechlorination and nitro group reduction.

-

After the reaction is complete, perform a liquid separation to isolate the organic phase containing the product.

Expected Outcome:

The reaction is reported to have a yield of 95% with a product purity of 96%.

Step 2b: Sandmeyer Reaction of 3,4-Dimethylaniline

Materials:

-

3,4-Dimethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

Procedure:

-

Diazotization:

-

Dissolve a specific molar amount of 3,4-dimethylaniline in concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

-

Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Gently heat the mixture (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and a dilute sodium bicarbonate solution to neutralize any residual acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation.

-

Expected Outcome:

Based on similar Sandmeyer reactions, the yield of 4-Chloro-1,2-dimethylbenzene is estimated to be in the range of 60-80%. The product is expected to be of high purity with respect to isomeric contaminants.

Visualizations of Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthesis pathways for 4-Chloro-1,2-dimethylbenzene.

Caption: Direct chlorination of o-xylene pathway.

Caption: Sandmeyer reaction pathway for 4-Chloro-1,2-dimethylbenzene synthesis.

Conclusion

The synthesis of 4-Chloro-1,2-dimethylbenzene can be effectively achieved through two primary routes: direct chlorination of o-xylene and the Sandmeyer reaction of 3,4-dimethylaniline. The direct chlorination method is more atom-economical but suffers from a lack of regioselectivity, necessitating purification to remove the 3-chloro isomer. The use of specific catalysts and co-catalysts can significantly improve the desired isomer ratio. In contrast, the Sandmeyer reaction pathway, although longer, offers excellent regioselectivity, yielding a purer product. The choice of the optimal synthesis route will depend on the specific requirements of the application, including purity specifications, cost considerations, and available starting materials. This guide provides the necessary technical details to aid researchers and professionals in making an informed decision for their synthetic needs.

References

An In-depth Technical Guide to the Physical and Spectroscopic Properties of 4-Chloro-o-xylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-o-xylene, with the CAS number 615-60-1, is a halogenated aromatic hydrocarbon. Its chemical formula is C₈H₉Cl, and it has a molecular weight of approximately 140.61 g/mol .[1][2][3] This document provides a comprehensive overview of its physical and spectroscopic properties, along with detailed experimental protocols for their determination. The information presented is intended to support research and development activities where this compound is utilized.

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various chemical processes. A summary of its key physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₉Cl |

| Molecular Weight | 140.61 g/mol [1][2][3] |

| Appearance | Liquid[2] |

| Boiling Point | 192 °C[2] to 221-223 °C[1] |

| Density | 1.047 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.528[1] |

| Flash Point | 66 °C[2] |

| LogP | 3.82[4] |

Spectroscopic Properties

Spectroscopic analysis provides detailed information about the molecular structure and composition of this compound. The following sections discuss the expected features in various spectroscopic techniques. SpectraBase provides access to various spectra for this compound, including NMR, FTIR, Raman, and MS (GC).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide characteristic signals.[6] The proton NMR (¹H NMR) spectrum would show distinct signals for the aromatic and methyl protons, with their chemical shifts and splitting patterns influenced by the chlorine atom and the methyl groups' positions.[7] The carbon-13 NMR (¹³C NMR) spectrum would display a unique signal for each chemically non-equivalent carbon atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to C-H stretching and bending vibrations of the aromatic ring and methyl groups, as well as C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak (M and M+2) would be observed.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and spectroscopic properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] A common method for determining the boiling point of an organic liquid is the distillation method.[8]

Procedure:

-

Place a small volume of this compound into a distillation flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus with a condenser and a collection flask.

-

Insert a thermometer into the neck of the distillation flask, ensuring the top of the bulb is level with the side arm of the flask.

-

Heat the flask gently.

-

Record the temperature at which the liquid is actively boiling and the vapor is condensing and dripping into the collection flask. This temperature is the boiling point.[8]

Determination of Density

Density is the mass per unit volume of a substance.[9] A pycnometer or a graduated cylinder and a balance are commonly used for this measurement.[9]

Procedure:

-

Weigh a clean, dry pycnometer or a graduated cylinder.

-

Fill the container with this compound to a known volume.

-

Weigh the container with the liquid.

-

The mass of the liquid is the difference between the two weighings.

-

Calculate the density by dividing the mass of the liquid by its volume.[9]

Measurement of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to its speed in the liquid.[10] An Abbe refractometer is a common instrument for this measurement.[11]

Procedure:

-

Ensure the prism of the refractometer is clean.

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to spread into a thin film.

-

Adjust the instrument to bring the dividing line between the light and dark fields into focus.

-

Read the refractive index from the scale.

-

Record the temperature at which the measurement is taken, as refractive index is temperature-dependent.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.[12]

-

Transfer the solution to an NMR tube.

-

A common reference standard, tetramethylsilane (TMS), is often added to the solvent to provide a reference signal at 0 ppm.[13]

Data Acquisition:

-

Place the NMR tube into the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Fourier-Transform Infrared (FTIR) Spectroscopy

For liquid samples like this compound, the spectrum can be obtained using a liquid cell or an Attenuated Total Reflectance (ATR) accessory.[14]

Procedure (using ATR):

-

Ensure the ATR crystal is clean.

-

Place a drop of this compound directly onto the crystal.

-

Acquire the FTIR spectrum.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying components of a mixture. For a pure compound like this compound, it can confirm purity and provide its mass spectrum. Gas chromatography with mass spectrometry (GC-MS) is a common method for the analysis of halogenated organic compounds.[15]

Procedure:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

Inject a small volume of the solution into the GC-MS instrument.

-

The compound will travel through the GC column and then be detected by the mass spectrometer, which will generate a mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physical and spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for the characterization of this compound.

References

- 1. This compound, 98% - 615-60-1 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | C8H9Cl | CID 32886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. spectrabase.com [spectrabase.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. inchemistry.acs.org [inchemistry.acs.org]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemconnections.org [chemconnections.org]

- 12. azolifesciences.com [azolifesciences.com]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. chromatographyonline.com [chromatographyonline.com]

Spectroscopic data interpretation for 4-Chloro-o-xylene (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Chloro-o-xylene, a key intermediate in various chemical syntheses. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and understanding its chemical behavior. This document presents a detailed breakdown of the spectral features, supported by clearly structured data tables and experimental methodologies.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.18 | d | 1H | ~8.2 | H-5 |

| ~7.09 | d | 1H | ~2.3 | H-3 |

| ~7.02 | dd | 1H | ~8.2, ~2.3 | H-6 |

| 2.29 | s | 3H | - | CH₃ at C-2 |

| 2.24 | s | 3H | - | CH₃ at C-1 |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. Data is predicted and compiled from typical values for similar structures.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~137.9 | C-1 |

| ~135.2 | C-2 |

| ~131.8 | C-4 |

| ~131.2 | C-6 |

| ~129.7 | C-5 |

| ~127.1 | C-3 |

| ~19.5 | CH₃ at C-1 |

| ~19.0 | CH₃ at C-2 |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. Data is predicted and compiled from typical values for similar structures.

Table 3: Infrared (IR) Spectroscopy Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3050-3000 | Aromatic C-H | Stretching |

| ~2970-2850 | Methyl C-H | Stretching |

| ~1610, ~1490, ~1450 | Aromatic C=C | Ring Stretching |

| ~1050 | C-Cl | Stretching |

| ~870, ~810 | C-H | Out-of-plane Bending (Aromatic) |

Note: IR data is compiled from typical absorption regions for the respective functional groups.

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 140/142 | ~30 / ~10 | [M]⁺ (Molecular Ion) |

| 105 | 100 | [M - Cl]⁺ |

| 104 | ~40 | [M - HCl]⁺ |

| 91 | ~35 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~20 | [C₆H₅]⁺ (Phenyl ion) |

Note: The presence of the M+2 peak with approximately one-third the intensity of the molecular ion peak is characteristic of a molecule containing one chlorine atom.

Spectroscopic Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is consistent with its 1,2,4-trisubstituted benzene structure.

-

Aromatic Region (7.0-7.2 ppm): Three signals are observed in the aromatic region, corresponding to the three protons on the benzene ring.

-

The doublet at approximately 7.18 ppm with a coupling constant of around 8.2 Hz is assigned to the proton at the C-5 position (H-5), which is ortho-coupled to the proton at C-6.

-

The doublet at approximately 7.09 ppm with a smaller coupling constant of about 2.3 Hz is attributed to the proton at the C-3 position (H-3), which is meta-coupled to the proton at C-5.

-

The doublet of doublets at around 7.02 ppm arises from the proton at the C-6 position, which is ortho-coupled to H-5 and meta-coupled to H-3.

-

-

Aliphatic Region (2.2-2.3 ppm): Two distinct singlets are observed for the two methyl groups.

-

The downfield singlet at approximately 2.29 ppm is assigned to the methyl group at C-2, which is deshielded by the adjacent chlorine atom.

-

The singlet at approximately 2.24 ppm corresponds to the methyl group at C-1.

-

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound displays eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

-

Aromatic Carbons (127-138 ppm): Six signals are present in the aromatic region. The carbons directly attached to the chlorine (C-4) and methyl groups (C-1 and C-2) are typically found further downfield. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents.

-

Aliphatic Carbons (19-20 ppm): Two signals in the aliphatic region confirm the presence of two non-equivalent methyl groups. The slight difference in their chemical shifts is due to the different electronic environments created by the substitution pattern on the aromatic ring.

Infrared (IR) Spectrum Analysis

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

-

Aromatic C-H Stretching: The absorption bands in the region of 3050-3000 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds on the aromatic ring.

-

Methyl C-H Stretching: The bands observed in the 2970-2850 cm⁻¹ range are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the two methyl groups.

-

Aromatic C=C Ring Stretching: The absorptions around 1610, 1490, and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the benzene ring.

-

C-Cl Stretching: A strong absorption band around 1050 cm⁻¹ is indicative of the C-Cl stretching vibration.

-

C-H Out-of-plane Bending: The bands in the 870-810 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the substituted benzene ring, and their specific positions can be indicative of the substitution pattern.

Mass Spectrum Analysis

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The molecular ion peak [M]⁺ is observed at m/z 140. The presence of an isotope peak at m/z 142 with an intensity of approximately one-third of the M⁺ peak is a clear indication of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

-

Base Peak: The base peak at m/z 105 corresponds to the loss of a chlorine atom from the molecular ion, forming a stable dimethylphenyl cation.

-

Other Fragments:

-

A peak at m/z 104 can be attributed to the loss of a hydrogen chloride (HCl) molecule.

-

The peak at m/z 91 is characteristic of the formation of the highly stable tropylium ion ([C₇H₇]⁺), a common fragment in the mass spectra of alkylbenzenes.

-

The fragment at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺).

-

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically operating at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the spectrum to single lines for each carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. A background spectrum of the clean salt plates is first acquired and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: A small volume (typically 1 µL) of the solution is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ensure good separation of the analyte from any impurities.

-

MS Detection: The eluent from the GC column is introduced into the ion source of a mass spectrometer (typically using electron ionization at 70 eV). The mass spectrum is recorded by scanning a range of m/z values.

Visualization of Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from the initial experiments to the final structural elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more detailed analysis, particularly for quantitative applications or the study of complex mixtures, further validation and comparison with certified reference standards are recommended.

An In-Depth Technical Guide to the Thermodynamic and Stability Properties of 4-Chloro-o-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic and stability data for 4-Chloro-o-xylene (CAS No. 615-60-1). Due to the limited availability of specific experimental thermodynamic data in the public domain, this document also outlines established experimental protocols for determining these properties, based on methodologies commonly applied to similar chlorinated aromatic hydrocarbons.

Physicochemical and Thermodynamic Data

The following tables summarize the available physical and thermodynamic properties of this compound. It is important to note that while some physical properties are well-documented, specific experimental thermodynamic values such as enthalpy of formation and entropy are not readily found in freely accessible literature.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉Cl | PubChem |

| Molecular Weight | 140.61 g/mol | PubChem[1] |

| Appearance | Colorless to light yellow liquid | TCI AMERICA[2] |

| Boiling Point | 221-223 °C | CHEMICAL POINT[3] |

| Flash Point | 67 °C (152.6 °F) | CHEMICAL POINT[3] |

| Density | 1.047 g/mL at 25 °C | CHEMICAL POINT[3] |

| XLogP3 (Predicted) | 3.8 | PubChem[1] |

Table 2: Hazard and Stability Information for this compound

| Parameter | Description | Source |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | PubChem[1] |

| Chemical Stability | Combustible liquid. Containers may explode when heated. | Fisher Scientific |

| Incompatibilities | Incompatible with strong oxidizing agents. | Fisher Scientific |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | Fisher Scientific |

Experimental Protocols

Detailed experimental data for the thermodynamic properties of this compound are not widely published. However, the following are detailed descriptions of standard methodologies used for determining such properties for similar organic compounds.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) can be determined using a bomb calorimeter.

Methodology:

-

A precisely weighed sample of this compound is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."

-

The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm.

-

A small, known amount of a promoter substance, such as paraffin oil, may be used to ensure complete combustion.

-

The bomb is then submerged in a known quantity of water in a well-insulated calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited via an electrical fuse.

-

The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter system (bomb, water, stirrer, thermometer) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter.

-

Corrections are made for the heat of combustion of the fuse wire and any promoter substance used.

-

The standard enthalpy of combustion is calculated, and from this, the standard enthalpy of formation is derived using Hess's Law.

Determination of Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity (Cp) of a liquid as a function of temperature.[3][4]

Methodology:

-

A known mass of this compound is placed in a sealed, thermally isolated sample container (the calorimeter).

-

The calorimeter is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the sample container, thus minimizing heat loss to the surroundings.[3]

-

A known quantity of electrical energy is supplied to a heater within the sample container, causing a small increase in the temperature of the sample.

-

The amount of energy supplied and the resulting temperature change are precisely measured.

-

The heat capacity of the sample is calculated from these measurements, after accounting for the heat capacity of the sample container (which is determined in a separate calibration experiment).

-

This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Assessment of Thermal Stability and Purity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to determine the purity of a substance and to study its thermal stability.[1][5][6]

Methodology:

-

A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The instrument heats both pans at a constant, programmed rate (e.g., 5-10 °C/min).

-

The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

For purity analysis, the melting endotherm is analyzed. The shape of the melting peak is related to the purity of the substance, with impurities causing a broadening of the peak and a depression of the melting point. The van't Hoff equation can be used to calculate the mole fraction of impurities.[6]

-

For stability analysis, the sample is heated to higher temperatures to observe exothermic decomposition events. The onset temperature of decomposition provides an indication of the thermal stability of the compound.

Long-Term Stability Testing

Long-term stability studies are essential for determining the shelf-life and appropriate storage conditions for a chemical.

Methodology:

-

Samples of this compound are stored in sealed containers that are representative of the intended storage vessels.

-

Multiple batches of samples are placed in controlled environmental chambers at various temperature and humidity conditions (e.g., 25°C/60% RH, 30°C/65% RH, and accelerated conditions such as 40°C/75% RH).

-

At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), a sample is withdrawn from each storage condition.

-

The samples are analyzed for key stability-indicating parameters, which may include:

-

Appearance (color, clarity)

-

Purity (typically by gas chromatography)

-

Content of specific degradation products

-

Water content

-

-

The data are trended over time to establish a re-test period or shelf-life under the defined storage conditions.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermodynamic and stability characterization of a chemical substance like this compound.

Caption: A logical workflow for the characterization of a chemical's thermodynamic and stability properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]

- 3. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. srd.nist.gov [srd.nist.gov]

- 5. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-Chloro-o-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-o-xylene (also known as 4-chloro-1,2-dimethylbenzene). Due to a lack of readily available quantitative data on its solubility in various organic solvents, this document focuses on its known physicochemical properties, including its aqueous solubility, and presents a detailed, generalized experimental protocol for determining its solubility in organic solvents.

Physicochemical Properties of this compound

While specific quantitative solubility data in a range of organic solvents is not widely published, the following table summarizes the known physical and chemical properties of this compound, which are crucial for understanding its behavior in solution.

| Property | Value | Reference |

| Chemical Formula | C₈H₉Cl | [1][2] |

| Molecular Weight | 140.61 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 221-223 °C | [4] |

| Melting Point | -6 °C | [4] |

| Density | 1.047 g/mL at 25 °C | [4] |

| Water Solubility | 27 mg/L at 26 °C | [4] |

| LogP (Octanol/Water Partition Coefficient) | 4.05 at 25 °C | [5] |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound in a specific solvent. The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene) of analytical grade

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid ensures that saturation is reached.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety Precautions: this compound is a hazardous substance. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

References

- 1. This compound | C8H9Cl | CID 32886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-chloro-1,2-dimethylbenzene [chembk.com]

- 5. 4-Chloro-1,2-dimethylbenzene | 615-60-1 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism on o-Xylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) mechanism on ortho-xylene (o-xylene). It delves into the regioselectivity of various EAS reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate the underlying principles governing product formation.

Core Principles of Electrophilic Aromatic Substitution on o-Xylene

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. In the case of o-xylene (1,2-dimethylbenzene), the two methyl groups significantly influence the reaction's regioselectivity and rate.

Directing Effects of Methyl Groups:

Methyl groups are activating, electron-donating groups. They stabilize the arenium ion intermediate (also known as the sigma complex) formed during the substitution process through inductive effects and hyperconjugation. This electron-donating nature directs incoming electrophiles to the ortho and para positions relative to the methyl group.

In o-xylene, there are two non-equivalent positions for electrophilic attack:

-

Position 4 (and 5): This position is para to one methyl group and ortho to the other. It is electronically activated by both methyl groups.

-

Position 3 (and 6): This position is ortho to one methyl group and meta to the other. It is also electronically activated, but generally to a lesser extent than the 4-position.

Steric hindrance from the adjacent methyl groups can also play a role, often disfavoring substitution at the more crowded positions.

Quantitative Analysis of Isomer Distribution

The regioselectivity of various electrophilic aromatic substitution reactions on o-xylene has been quantitatively studied. The following table summarizes the product distribution for several key reactions.

| Reaction | Electrophile | Major Product(s) | Isomer Distribution (%) |

| Nitration | NO₂⁺ | 3-Nitro-o-xylene & 4-Nitro-o-xylene | 3-isomer: ~55%4-isomer: ~45% |

| Sulfonation (H₂S₂O₇) | SO₃ | o-Xylene-3-sulfonic acid & o-Xylene-4-sulfonic acid | 3-isomer: 45.1%4-isomer: 54.9% |

| Sulfonation (H₃SO₄⁺) | SO₃H⁺ | o-Xylene-4-sulfonic acid | 3-isomer: 6.5%4-isomer: 93.5% |

| Chlorination (Industrial) | Cl⁺ | 3-Chloro-o-xylene & 4-Chloro-o-xylene | 3-isomer: ~50%4-isomer: ~50% |

| Chlorination (with catalyst) | Cl⁺ | This compound | 4-isomer favored (ratio > 3:1) |

| Bromination | Br⁺ | 4-Bromo-o-xylene | Major product |

| Friedel-Crafts Acylation | RCO⁺ | 3,4-Dimethylacetophenone & 2,3-Dimethylacetophenone | Major product is the 3,4-isomer |

| Friedel-Crafts Alkylation | R⁺ | Mixture of isomers | Quantitative data is scarce due to potential for polyalkylation and rearrangements. The expected major products are 1,2,4-trialkylbenzene and 1,2,3-trialkylbenzene. |

Mechanistic Insights and Visualizations

The regioselectivity observed in the electrophilic aromatic substitution of o-xylene can be explained by examining the stability of the intermediate sigma complexes.

General Mechanism of Electrophilic Aromatic Substitution

The reaction proceeds through a two-step mechanism:

-

Attack of the π-electron system of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (sigma complex).

-

Deprotonation of the sigma complex to restore aromaticity.

General mechanism of electrophilic aromatic substitution.

Regioselectivity in o-Xylene Substitution

The preference for substitution at the 4-position over the 3-position can be attributed to the greater stability of the corresponding sigma complex.

Logical workflow for predicting the major product in o-xylene EAS.

Detailed Experimental Protocols

The following are representative experimental protocols for key electrophilic aromatic substitution reactions on o-xylene.

Nitration of o-Xylene

Objective: To synthesize a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene.

Materials:

-

o-Xylene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 10 mL of o-xylene to the cooled sulfuric acid with continuous stirring.

-

Prepare the nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the o-xylene/sulfuric acid mixture over a period of 30 minutes, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the drying agent by filtration, and remove the solvent under reduced pressure to obtain the product mixture. The isomers can be separated by fractional distillation or chromatography.

Bromination of o-Xylene

Objective: To synthesize 4-bromo-o-xylene.

Materials:

-

o-Xylene

-

Bromine (Br₂)

-

Iron filings (Fe)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bisulfite (NaHSO₃) solution (10%)

-

Anhydrous Calcium Chloride (CaCl₂)

-

Three-necked flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap, place 53 g (0.5 mol) of o-xylene and 1 g of iron filings in 100 mL of dichloromethane.

-

Cool the flask in an ice bath.

-

Slowly add 80 g (0.5 mol) of bromine dissolved in 25 mL of dichloromethane from the dropping funnel over a period of 1 hour with vigorous stirring.

-

After the addition is complete, continue stirring for 2 hours at room temperature.

-

Pour the reaction mixture into 100 mL of water and transfer to a separatory funnel.

-

Wash the organic layer with 50 mL of 10% sodium bisulfite solution to remove any unreacted bromine, followed by 50 mL of water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent and remove the solvent by distillation. The crude product can be purified by vacuum distillation.

Friedel-Crafts Acylation of o-Xylene

Objective: To synthesize 3,4-dimethylacetophenone.

Materials:

-

o-Xylene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Three-necked flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

-

In a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, suspend 14.7 g (0.11 mol) of anhydrous aluminum chloride in 50 mL of dry dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 7.8 g (0.1 mol) of acetyl chloride in 20 mL of dry dichloromethane from the dropping funnel.

-

After the addition, add a solution of 10.6 g (0.1 mol) of o-xylene in 20 mL of dry dichloromethane dropwise over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent by distillation. The product can be purified by vacuum distillation.

Conclusion

The electrophilic aromatic substitution of o-xylene is a well-studied process where the regiochemical outcome is a delicate interplay of electronic and steric effects. The two activating methyl groups predominantly direct electrophilic attack to the 4- and 3-positions. While the 4-position is generally favored due to more effective stabilization of the sigma complex intermediate, the precise isomer distribution is highly dependent on the specific reaction and its conditions. This guide provides the foundational knowledge, quantitative data, and practical protocols necessary for researchers and professionals to effectively understand and utilize the electrophilic aromatic substitution of o-xylene in their work.

4-Chloro-o-xylene material safety data sheet (MSDS) and lab handling

An In-depth Technical Guide to 4-Chloro-o-xylene: Material Safety Data Sheet (MSDS) and Laboratory Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data, safe handling procedures, and emergency protocols for this compound (CAS No. 615-60-1). The information is intended to ensure the safety of laboratory personnel working with this chemical.

Chemical Identification and Properties

This compound, also known as 3,4-Dimethylchlorobenzene, is a colorless to light yellow liquid.[1] It is used as a solvent and in the synthesis of other organic compounds.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 615-60-1 | [2][3][4][5][6][7] |

| Molecular Formula | C₈H₉Cl | [2][6][7] |

| Molecular Weight | 140.61 g/mol | [2][5][6][7] |

| Appearance | Colorless to light yellow clear liquid | [1][8] |

| Boiling Point | 192 - 223 °C | [2][3][5][7] |

| Density | 1.047 - 1.07 g/mL at 25 °C | [2][5][7] |

| Flash Point | 66 - 67 °C | [5][7] |

| Refractive Index | n20/D 1.528 | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

Table 2: Hazard Classification of this compound

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 (Irritant) |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 (Irritant) |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation | GHS07 (Irritant) |

| Flammable liquids | 4 | H227: Combustible liquid | No Pictogram |

| Acute dermal toxicity | 4 | Harmful in contact with skin | GHS07 (Irritant) |

| Acute Inhalation Toxicity - Vapors | 4 | Harmful if inhaled | GHS07 (Irritant) |

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye and Face Protection : Wear chemical safety goggles or a face shield that conforms to EN166 or NIOSH standards.[3][4]

-

Skin Protection : Wear appropriate protective gloves (e.g., Viton®, polyvinyl alcohol) and clothing to prevent skin exposure.[4][10] Inspect gloves before use and use proper glove removal technique.[3]

-

Respiratory Protection : If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Laboratory Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[11][12]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][4] Take measures to prevent the buildup of electrostatic charge.[3]

-

Use non-sparking tools.[11]

-

Wash hands thoroughly after handling and before breaks.[3]

Storage

-

Store away from incompatible materials, such as strong oxidizing agents and strong acids.[3][13]

-

Store in a fireproof area.[13]

Emergency Procedures

First-Aid Measures

Table 3: First-Aid Procedures for this compound Exposure

| Exposure Route | First-Aid Procedure | Source(s) |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [3][4] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention. | [3][4] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell. | [3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [3][14] |

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][15]

-

Specific Hazards : Flammable liquid and vapor.[11] Containers may explode when heated.[14] Hazardous decomposition products include carbon oxides and hydrogen chloride gas.[3][4]

-

Protective Equipment : Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to a safe area.[3] Ensure adequate ventilation.[3] Remove all sources of ignition.[3][4] Avoid breathing vapors.[3]

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so.[3] Do not let the product enter drains.[3][15]

-

Containment and Cleanup : Soak up with inert absorbent material (e.g., sand, silica gel, universal binder).[4] Collect and place in a suitable, closed container for disposal.[3][4]

Disposal Considerations

Dispose of this compound and its container as hazardous waste. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Contaminated packaging should be disposed of as unused product.[3]

Experimental Protocols Visualization

The following diagrams illustrate key workflows for handling and responding to incidents involving this compound.

Caption: General Handling Workflow for this compound

Caption: Emergency Response for this compound Spill

Caption: First Aid Decision Tree for this compound Exposure

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. This compound, 98% - 615-60-1 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. This compound | C8H9Cl | CID 32886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. This compound [chemdict.com]

- 10. CCOHS: Xylene (mixed isomers) [ccohs.ca]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. utoledo.edu [utoledo.edu]

- 13. ICSC 0084 - o-XYLENE [chemicalsafety.ilo.org]

- 14. fishersci.com [fishersci.com]

- 15. hpc-standards.us [hpc-standards.us]

Methodological & Application

Application Notes and Protocols: 4-Chloro-o-xylene in Agrochemical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Chloro-o-xylene as a key intermediate in the synthesis of agrochemicals. The following sections detail the synthetic pathways, experimental protocols, and relevant data for the conversion of this compound into valuable agrochemical products, with a specific focus on the nitrification inhibitor, 3,4-dimethylpyrazole phosphate (DMPP).

Introduction

This compound, also known as 3,4-dimethylchlorobenzene, is a significant building block in the chemical industry, particularly in the synthesis of active ingredients for the agrochemical sector.[1] Its specific substitution pattern makes it a valuable precursor for a variety of molecules, most notably 3,4-dimethylaniline, which serves as a key intermediate for several pesticides. This document outlines the synthetic route from this compound to 3,4-dimethylaniline and its subsequent conversion to the nitrification inhibitor 3,4-dimethylpyrazole phosphate (DMPP).

Synthetic Pathway Overview

The overall synthetic pathway from this compound to 3,4-dimethylpyrazole phosphate (DMPP) involves two main transformations:

-

Amination of this compound: The chloro-substituent on the aromatic ring is replaced with an amino group to yield 3,4-dimethylaniline.

-

Synthesis of DMPP from 3,4-dimethylaniline: This multi-step process involves the diazotization of 3,4-dimethylaniline, followed by a cyclization reaction to form 3,4-dimethylpyrazole, which is then phosphorylated to yield the final product.

Caption: Synthetic route from this compound to DMPP.

Experimental Protocols

Synthesis of 3,4-dimethylaniline from this compound

Protocol adapted from the amination of 4-bromo-o-xylene: [6][7]

Materials:

| Reagent | Molar Mass ( g/mol ) |

| This compound | 140.61 |

| Ammonia (28-30% aq. solution) | 17.03 |

| Copper(I) chloride (CuCl) | 98.99 |

| Copper wire | - |

| Sodium hydroxide (NaOH) | 40.00 |

| Diethyl ether | 74.12 |

| Hydrochloric acid (HCl) | 36.46 |

| Petroleum ether | - |

Procedure:

-